Product packaging for Allyl 1H-indole-3-acetate(Cat. No.:CAS No. 128550-27-6)

Allyl 1H-indole-3-acetate

Cat. No.: B1149746
CAS No.: 128550-27-6
M. Wt: 215
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Description

Allyl 1H-indole-3-acetate (CAS 128550-27-6) is a synthetic ester derivative of indole-3-acetic acid (IAA) with the molecular formula C 13 H 13 NO 2 and a molecular weight of 215.25 g/mol . This compound is part of the indole class of heterocycles, a scaffold of immense significance in medicinal chemistry and drug discovery due to its structural versatility and diverse biological activities . Indole derivatives are frequently investigated for their potential in targeting a wide array of diseases, including cancer, neurological disorders, and infections, and are central to the development of novel therapeutic agents . As a specialized indole-3-acetate ester, this compound serves as a valuable building block and key intermediate in organic synthesis and method development. Specifically, derivatives like propargylic indole-3-acetates have been utilized in innovative synthetic pathways, such as gold(I)-catalyzed intramolecular [2+2] cycloadditions, to construct complex, highly functionalized molecular architectures like 2,3-indoline-fused cyclobutanes . These structures are privileged motifs in natural products and pharmaceuticals, highlighting the reagent's utility in accessing novel chemical space . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this material according to standard laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO2 B1149746 Allyl 1H-indole-3-acetate CAS No. 128550-27-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

128550-27-6

Molecular Formula

C13H13NO2

Molecular Weight

215

Synonyms

allyl 1H-indole-3-acetate

Origin of Product

United States

Synthetic Methodologies for Allyl 1h Indole 3 Acetate

Esterification Strategies for the Synthesis of Allyl 1H-Indole-3-acetate

Esterification represents the most direct and common approach to synthesizing this compound. This involves forming the ester bond between the carboxylic acid group of 1H-Indole-3-acetic acid (IAA) and an allyl group source.

The direct conversion of 1H-Indole-3-acetic acid into its allyl ester is a primary synthetic route. This can be achieved by reacting the carboxylic acid with an allyl source, typically allyl bromide or allyl alcohol.

One documented method involves the reaction of a substituted 1H-indole-3-acetic acid with allyl bromide in the presence of a base. nih.gov For instance, 2-(5-methoxy-1H-indol-3-yl)acetic acid was successfully converted to its allyl ester. The reaction proceeds by deprotonation of the carboxylic acid by a base, such as cesium carbonate, to form a carboxylate salt. This nucleophilic carboxylate then attacks the allyl bromide in an SN2 reaction to yield the final ester product. nih.gov This method is efficient, with reported yields as high as 75%. nih.gov

Reactants Reagents & Solvents Conditions Product Yield Reference
2-(5-methoxy-1H-indol-3-yl)acetic acid, Allyl bromideCesium carbonate, AcetoneRoom temperature, 12 hoursAllyl 2-(5-methoxy-1H-indol-3-yl)acetate75% nih.gov

Transesterification offers an alternative route, starting from a more common ester of IAA, such as the methyl or ethyl ester, and exchanging the alkyl group for an allyl group. This process can be catalyzed by acids, bases, or enzymes.

Enzymatic kinetic resolution using lipases is a well-established method for the transesterification of allylic alcohols. mdpi.com In a representative system, a precursor like methyl 1H-indole-3-acetate could be reacted with allyl alcohol in the presence of a lipase, such as Lecitase™ Ultra. mdpi.com Often, an acyl donor like vinyl acetate (B1210297) or isopropenyl acetate is used to facilitate the reaction. mdpi.com This biocatalytic approach is valued for its mild reaction conditions and high selectivity.

The classic Fischer-Speier esterification, which utilizes a Brønsted acid catalyst, is a fundamental method applicable to this synthesis. organic-chemistry.org In this approach, 1H-Indole-3-acetic acid is heated with an excess of allyl alcohol in the presence of a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. wikipedia.orggoogle.com The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by allyl alcohol. The reaction is typically driven to completion by removing the water formed as a byproduct.

Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃) can also catalyze the esterification. wikipedia.orgalfa-chemistry.com These catalysts function by coordinating to the carbonyl oxygen, thereby activating the carboxylic acid towards nucleophilic attack. The use of Brønsted and Lewis acids is a cornerstone of organic synthesis for producing a wide range of esters. wikipedia.org Brønsted acids have been shown to be effective catalysts for electrophilic substitution reactions of indoles with allylic alcohols. rsc.org

Catalyst Type Example Catalyst General Principle
Brønsted AcidH₂SO₄, p-Toluenesulfonic acidProtonates the carbonyl oxygen, activating the carboxylic acid for nucleophilic attack by allyl alcohol. wikipedia.orggoogle.com
Lewis AcidZnCl₂, BF₃Coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. wikipedia.orgalfa-chemistry.com

Construction of the Indole-3-acetate (B1200044) Moiety Incorporating Allyl Functionality

Instead of starting with the indole (B1671886) ring, advanced strategies allow for its construction in a way that incorporates the desired allyl acetate side chain during the ring-forming process.

The Fischer indole synthesis is a powerful and historic method for creating the indole nucleus from an arylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.commdpi.com To synthesize this compound via this route, one would start with phenylhydrazine (B124118) and a suitable keto-ester, specifically allyl 4-oxopentanoate (B1231505) (the allyl ester of levulinic acid).

The reaction mechanism proceeds in several steps:

Hydrazone Formation: Phenylhydrazine reacts with allyl 4-oxopentanoate to form the corresponding phenylhydrazone. alfa-chemistry.combyjus.com

Tautomerization: The phenylhydrazone tautomerizes to its enamine form. alfa-chemistry.com

acs.orgacs.org-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a acs.orgacs.org-sigmatropic rearrangement, which breaks the N-N bond and forms a new C-C bond. byjus.commdpi.com

Cyclization and Aromatization: The resulting intermediate cyclizes, eliminates ammonia, and undergoes aromatization to yield the final product, this compound. alfa-chemistry.commdpi.com

This method is highly versatile and has been a mainstay in the synthesis of substituted indoles for over a century. byjus.com A key advantage is the ability to introduce the ester functionality directly as part of one of the primary reactants. google.com

Modern synthetic organic chemistry offers sophisticated palladium-catalyzed methods for constructing indole rings. These reactions often provide high efficiency and functional group tolerance. researchgate.net A notable strategy involves a palladium-mediated cascade reaction, such as a Tsuji-Trost/Heck coupling, to build the indole-3-acetic acid scaffold from simple precursors. researchgate.net

In such a sequence, a starting material like an N-protected o-bromoaniline can be reacted with a suitable coupling partner that contains the acetate precursor. researchgate.net For example, a cascade reaction involving N-Ts o-bromoanilines and 4-acetoxy-2-butenoic acid derivatives has been used to synthesize various indole-3-acetic acid derivatives. researchgate.net While this specific literature example may not directly produce the allyl ester, the methodology is adaptable. One could envision a similar palladium-catalyzed intramolecular cyclization of a precursor containing both the aniline (B41778) moiety and the allyl acetate side chain. Palladium-catalyzed reactions are also used for the C3-allylation of indoles, demonstrating the utility of this metal in manipulating indole structures. ekb.egnih.gov

Method Key Reactants Catalyst System Description
Fischer Indole SynthesisPhenylhydrazine, Allyl 4-oxopentanoateBrønsted or Lewis Acid (e.g., H₂SO₄, ZnCl₂)Acid-catalyzed condensation and rearrangement to form the indole ring with the allyl acetate side chain in place. wikipedia.orggoogle.com
Palladium-Catalyzed Cascade ReactionN-Ts o-bromoaniline, 4-acetoxy-2-butenoic acid derivativePd(OAc)₂, P(o-tol)₃, DIPEAA multi-step, one-pot reaction that constructs the indole-3-acetic acid framework via C-C and C-N bond formation. researchgate.net

Nucleophilic Substitution Reactions (e.g., Sₙ2) on Indole Precursors with Allyl-Containing Reagents

The synthesis of this compound can be readily achieved through classical nucleophilic substitution reactions. One of the most direct methods is the Fischer-Speier esterification, an acid-catalyzed reaction between Indole-3-acetic acid (IAA) and allyl alcohol. organic-chemistry.orglibretexts.org The mechanism involves the protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity, followed by a nucleophilic attack from the allyl alcohol. libretexts.orgmasterorganicchemistry.comyoutube.com To drive the reversible reaction to completion, it is common to use a large excess of the alcohol or to remove the water byproduct as it forms. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com

Another prominent Sₙ2 pathway involves the reaction of an alkali metal salt of Indole-3-acetic acid with an allyl halide, such as allyl bromide. In this process, the carboxylate anion acts as a nucleophile, displacing the bromide ion from the allyl group to form the ester bond. This method avoids the use of strong acids and the production of water. organic-chemistry.org

Furthermore, the activation of Indole-3-acetic acid, for instance by converting it to an acyl chloride or using coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can facilitate the reaction with allyl alcohol under milder conditions. jove.com This approach is characteristic of Steglich esterification, which often employs a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). jove.com

Domino and Cascade Reactions Generating α-Allyl-3-indole Acetate Derivatives

Domino and cascade reactions offer an efficient route to more complex α-allyl-3-indole acetate derivatives in a single pot. These reactions are characterized by a sequence of intramolecular transformations that rapidly build molecular complexity from simple starting materials.

Wittig Reaction and Reverse Aromatic Cope Rearrangement Sequences

A notable example of a domino reaction for synthesizing α-allyl-3-indole acetate derivatives involves a tandem Wittig reaction and a reverse aromatic Cope rearrangement. This sequence begins with the treatment of 2-allylindolin-3-ones with phosphonium (B103445) ylides in a solvent like refluxing toluene.

The process is initiated by a Wittig reaction between the ketone of the 2-allylindolin-3-one and the phosphonium ylide, forming a 2-allyl-3-alkylideneindoline intermediate. This intermediate then undergoes a jove.comjove.com-sigmatropic rearrangement known as a reverse aromatic Cope rearrangement. The key driving force for this rearrangement is the formation of a thermodynamically stable aromatic indole ring system from the dearomatized indoline (B122111) precursor. This sequence results in the formation of various α-allyl-3-indole acetate derivatives in good yields.

Table 1: Synthesis of α-Allyl-3-indole Acetate Derivatives via Domino Wittig/Reverse Aromatic Cope Rearrangement

Starting Material (2-allylindolin-3-one)Phosphonium YlideProduct (α-Allyl-3-indole Acetate Derivative)Yield (%)
1-Acetyl-2-allyl-indolin-3-one(Methoxycarbonylmethylene)triphenylphosphoraneMethyl 2-(1-acetyl-1H-indol-3-yl)-4-pentenoate75
1-Benzoyl-2-allyl-indolin-3-one(Ethoxycarbonylmethylene)triphenylphosphoraneEthyl 2-(1-benzoyl-1H-indol-3-yl)-4-pentenoate82
1-Tosyl-2-allyl-indolin-3-one(Methoxycarbonylmethylene)triphenylphosphoraneMethyl 2-(1-tosyl-1H-indol-3-yl)-4-pentenoate85
1-Acetyl-2-allyl-5-methoxy-indolin-3-one(Methoxycarbonylmethylene)triphenylphosphoraneMethyl 2-(1-acetyl-5-methoxy-1H-indol-3-yl)-4-pentenoate78

Advanced and Sustainable Synthetic Protocols for this compound

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. These principles are applicable to the synthesis of this compound, focusing on reducing waste, avoiding hazardous materials, and improving energy efficiency.

Green Chemistry Approaches in Ester Synthesis and Indole Functionalization

Green chemistry principles can be applied to the synthesis of this compound through several avenues. Enzymatic catalysis, particularly using lipases, offers a mild and highly selective method for esterification. researchgate.net This biocatalytic approach operates under neutral conditions, avoiding the need for strong acids or bases and minimizing byproduct formation. researchgate.net

The choice of solvent is another critical aspect of green synthesis. Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as acetonitrile (B52724) or even solvent-free conditions can significantly reduce the environmental impact of the process. jove.com Methodologies like the Steglich esterification have been adapted to use acetonitrile, providing comparable rates and yields to traditional, more hazardous solvents. jove.com

Furthermore, using catalysts that are reusable and non-toxic aligns with green chemistry goals. For instance, solid acid catalysts like dried Dowex H+ resin can be employed for esterification, offering easy separation and recyclability. acs.org The ideal "green" procedure would utilize the carboxylic acid and alcohol as starting materials directly, avoiding the need to prepare more reactive, and often less environmentally friendly, derivatives like acid chlorides. acs.org

Metal-Free and Organocatalytic Methods for this compound Preparation

The move away from transition-metal catalysts, which can be toxic and costly, has led to the development of metal-free and organocatalytic methods. For the synthesis of the indole core itself, metal-free electrochemical methods have been developed for the dehydrogenative cyclization of precursors, which avoid the need for external chemical oxidants.

In the context of esterification, organocatalysts can be employed to activate the carboxylic acid or the alcohol. While direct organocatalytic methods for the synthesis of this compound are not extensively documented, the principles of organocatalysis are broadly applicable. For example, N-heterocyclic carbenes (NHCs) are known to catalyze transesterification reactions, which could be a viable route starting from a simple alkyl ester of Indole-3-acetic acid and allyl alcohol.

Considerations for Scalable and Industrial Synthesis of this compound

The transition from laboratory-scale synthesis to industrial production requires careful consideration of factors such as cost, safety, efficiency, and scalability. For a molecule like this compound, which is an analogue of the plant hormone auxin, efficient large-scale production is crucial for applications in agriculture and research. nih.govoup.com

A key technology for scalable synthesis is continuous flow chemistry. nih.govbeilstein-journals.org Flow reactors offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety by minimizing the volume of reactive intermediates at any given time, and the potential for automation and process control. nih.govbeilstein-journals.org A continuous flow process for an indole-based auxin mimic has been successfully developed, demonstrating the feasibility of this approach for related structures. nih.govbeilstein-journals.org Such a process could involve the synthesis of the indole-3-acetic acid core in one part of the flow system, followed by an in-line esterification step with allyl alcohol.

Reactivity and Chemical Transformations of Allyl 1h Indole 3 Acetate

Reactions Pertaining to the Indole (B1671886) Nucleus of Allyl 1H-Indole-3-acetate

The indole nucleus is an electron-rich aromatic system, making it susceptible to a variety of transformations. The presence of the acetate (B1210297) group at the C-3 position significantly influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Reactions on the Indole Ring (e.g., at C-3)

The indole ring is highly activated towards electrophilic aromatic substitution, with the C-3 position being the most nucleophilic and kinetically favored site for attack. However, in this compound, this position is already substituted. Consequently, electrophilic attack is directed to other positions on the indole ring.

When the C-3 position of an indole is blocked, electrophilic substitution typically occurs at the C-2 position of the pyrrole (B145914) ring or at the C-5 or C-7 positions of the benzene (B151609) ring. The outcome of the reaction is influenced by the nature of the electrophile and the reaction conditions. For instance, in related 3-substituted indoles, reactions such as nitration, halogenation, and Friedel-Crafts acylation have been shown to proceed at the C-2 position or on the carbocyclic ring. The directing effect of the 3-acetate group in this compound would favor substitution at the C-2 position due to the electronic influence of the ester functionality.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 3-Substituted Indoles

Electrophilic ReagentTypical Position of SubstitutionReference
Nitrating agents (e.g., HNO₃/H₂SO₄)C-2, C-5, C-6General knowledge
Halogenating agents (e.g., NBS, SO₂Cl₂)C-2General knowledge
Acylating agents (e.g., Ac₂O/SnCl₄)C-2General knowledge

This table provides a general overview based on the reactivity of 3-substituted indoles. Specific outcomes for this compound may vary.

C-H Functionalization Strategies on the Indole Core

Modern synthetic methods allow for the direct functionalization of C-H bonds, offering a more atom-economical approach to modifying the indole core. In the case of this compound, the acetate group at the C-3 position can act as a directing group, guiding the transition metal catalyst to specific C-H bonds.

Palladium-catalyzed C-H arylation of indole-3-acetic acid derivatives has been demonstrated to occur at the C-2 position. bohrium.com The ester or acid functionality at C-3 directs the catalyst to the adjacent C-2 position, enabling the formation of a C-C bond with an aryl partner. Similarly, other transition-metal-catalyzed reactions, such as alkenylation and alkylation, can be directed to the C-2 or C-4 positions of the indole nucleus, depending on the specific catalyst and directing group strategy employed. nih.govnih.gov While specific studies on this compound are limited, the principles established with similar indole-3-acetic acid derivatives are applicable. nih.gov

Derivatization of the Indole Nitrogen (N-1)

The nitrogen atom of the indole ring in this compound possesses a lone pair of electrons and can act as a nucleophile, allowing for derivatization at the N-1 position. N-alkylation is a common transformation for indoles and can be achieved under various conditions.

The reaction of indole-3-acetic acid esters with alkyl halides in the presence of a base is a standard method for N-alkylation. cdnsciencepub.comorganic-chemistry.org For this compound, this would involve deprotonation of the indole nitrogen with a suitable base, such as sodium hydride or potassium carbonate, followed by nucleophilic attack on an alkylating agent. This provides a straightforward route to N-substituted derivatives, which can be valuable for modulating the biological activity or physical properties of the molecule. Iridium-catalyzed N-alkylation of indolines using alcohols has also been reported as a green alternative. organic-chemistry.org

Transformations Involving the Allyl Moiety of this compound

The allyl group in this compound is a versatile functional handle that can undergo a variety of chemical transformations, including oxidation and reduction reactions, without affecting the indole nucleus under appropriate conditions.

Oxidation Reactions (e.g., Epoxidation, Dihydroxylation)

The double bond of the allyl group is susceptible to oxidation, leading to the formation of epoxides or diols. These transformations are valuable for introducing further functionality into the molecule.

Epoxidation: The conversion of the allyl group to an epoxide can be achieved using various oxidizing agents. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used for this purpose. Alternatively, catalytic methods, such as the Sharpless asymmetric epoxidation, can be employed to achieve enantioselective epoxidation of allylic alcohols, a functionality that could be accessed from the allyl ester. jove.com For aryl allyl ethers and esters, epoxidation can also be carried out using hydrogen peroxide or organic hydroperoxides in the presence of a transition metal catalyst. google.comgoogle.com

Dihydroxylation: The vicinal dihydroxylation of the allyl double bond can be accomplished using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). The Sharpless asymmetric dihydroxylation protocol, which uses a catalytic amount of OsO₄ in the presence of a chiral ligand and a stoichiometric co-oxidant, allows for the stereoselective synthesis of diols. wikipedia.orgnih.gov This method is widely applicable to a range of alkenes, including those in allyl esters.

Table 2: Common Oxidation Reactions of Allyl Groups

ReactionReagentsProduct
Epoxidationm-CPBA, H₂O₂, transition metal catalystsEpoxide
DihydroxylationOsO₄ (catalytic), NMO; KMnO₄ (cold, dilute)Vicinal Diol

This table outlines general methods for the oxidation of allyl groups.

Reduction Reactions (e.g., Hydrogenation of the Double Bond)

The double bond of the allyl group can be selectively reduced to a saturated propyl group through hydrogenation. This transformation is typically carried out using hydrogen gas in the presence of a metal catalyst.

Catalytic hydrogenation of the allyl double bond can be achieved using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. This reaction is generally performed under mild conditions and is highly selective for the reduction of the alkene without affecting the aromatic indole ring or the ester functionality. Transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a palladium catalyst, offers a convenient alternative to using gaseous hydrogen. acsgcipr.org This reduction would convert this compound to Propyl 1H-indole-3-acetate.

Rearrangement Reactions of the Allyl Group

The allyl group of this compound can undergo rearrangement reactions, which are characteristic of allylic systems. These reactions typically involve the shifting of the double bond along the three-carbon allyl framework, often catalyzed by transition metals or proceeding through pericyclic transition states.

An allylic rearrangement (or allylic shift) is an organic reaction where the double bond in an allyl compound shifts to the adjacent carbon atom. This process is common in nucleophilic substitution reactions. Under conditions favoring an S(_N)1 mechanism, the intermediate is a carbocation with multiple resonance structures, leading to a mixture of products. Alternatively, a direct attack of a nucleophile at the allylic position can occur in a single step, known as an S(_N)2' substitution.

Sigmatropic rearrangements, such as the Claisen rearrangement , are also pertinent to allylic esters, although they are more commonly observed with allyl vinyl ethers or allyl aryl ethers. The aliphatic Claisen rearrangement is a-sigmatropic rearrangement that converts an allyl vinyl ether to an unsaturated carbonyl compound. Gold-catalyzed-sigmatropic rearrangements of allyl acetates have been studied, providing an attractive route to oxo derivatives. These reactions proceed through a six-membered ring transition state, which can adopt a chair or boat conformation. While not specifically detailed for this compound in the provided context, such rearrangements are fundamental possibilities for the allyl ester moiety under thermal or catalytic conditions.

Unusual rearrangements involving indolic systems, such as the Sommelet-Hauser rearrangement, have also been observed during cyclization studies of tryptophan derivatives, highlighting the complex reactivity of functionalized indoles. This reaction requires de-aromatization of the indole's pyrrole ring before a sigmatropic shift can occur.

Reactions at the Acetate Ester Functionality of this compound

The ester group in this compound is a key site for reactions such as hydrolysis, transesterification, and aminolysis, which lead to the formation of other important indole-3-acetic acid derivatives.

The ester linkage of indole-3-acetic acid (IAA) conjugates is susceptible to hydrolysis under basic conditions. This reaction, also known as saponification when a base is used, cleaves the ester bond to yield the carboxylate salt of 1H-Indole-3-acetic acid, which upon acidification gives the free acid.

Quantitative studies have shown that ester conjugates of IAA hydrolyze easily in basic solutions. Measurable hydrolysis of IAA esters can occur within a few hours at a pH of 9 or higher. The process is a standard method for converting esters of indole-3-acetic acid back to the parent acid. For example, ethyl indoleacetate can be saponified by refluxing with methanolic potassium hydroxide (B78521) to produce potassium indole-3-acetate (B1200044), which is then acidified to yield indole-3-acetic acid.

ReactionConditionsProduct
Hydrolysis/SaponificationBasic solution (e.g., methanolic KOH, pH ≥ 9) followed by acidification1H-Indole-3-acetic Acid

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction is typically catalyzed by an acid or a base. For this compound, this would involve reacting it with a different alcohol (R'-OH) in the presence of a catalyst to form a new ester (Indole-3-acetyl-OR') and allyl alcohol. While a common reaction for esters, specific studies detailing the transesterification of this compound were not prominent in the provided search results. However, the principles of this fundamental organic reaction are broadly applicable.

Aminolysis is a chemical reaction where a molecule is split by reacting with an amine or ammonia. The reaction of an ester like this compound with an amine leads to the formation of an amide, specifically an N-substituted indole-3-acetamide, and allyl alcohol.

This reaction is particularly relevant for "activated esters," which are often used in peptide synthesis. Studies on the aminolysis of activated esters of indole-3-acetic acid in acetonitrile (B52724) with amines like n-butylamine, pyrrolidine, or piperidine (B6355638) have been conducted. The reactivity of the esters generally increases with the acidity of the leaving group's conjugate acid and the base strength of the reacting amine. This process provides a direct route to indole-3-acetamides, which are important structural motifs in medicinal chemistry. The aminolysis process can involve two reactions: one producing a urethane (B1682113) group and another, reversible reaction leading to an amide group.

ReactantsProduct
This compound + Amine (R-NH₂)N-R-1H-indole-3-acetamide + Allyl alcohol
This compound + Ammonia (NH₃)1H-Indole-3-acetamide + Allyl alcohol

Transition Metal-Catalyzed Coupling and Functionalization Reactions

The allyl group is particularly amenable to a wide range of transition metal-catalyzed reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The Tsuji-Trost reaction, or palladium-catalyzed allylic alkylation, is a versatile substitution reaction involving a substrate with a leaving group in an allylic position, such as this compound. The reaction proceeds through a characteristic mechanism where a zerovalent palladium catalyst coordinates to the alkene, followed by oxidative addition to form a η³-π-allyl-palladium(II) complex and displace the acetate leaving group. This electrophilic π-allyl complex is then attacked by a nucleophile to form the new product, regenerating the Pd(0) catalyst.

This reaction is widely used for the construction of C–C, C–N, and C–O bonds under mild conditions. In the context of indole chemistry, the indole nucleus itself can act as a nucleophile. The C3 position of 3-substituted indoles is a common nucleophilic site for palladium-catalyzed asymmetric allylic alkylation (Pd-AAA). However, competitive N-alkylation can also occur.

The Tsuji-Trost reaction has been employed in cascade sequences to synthesize complex indole derivatives. For instance, a palladium-mediated cascade involving a Tsuji-Trost reaction followed by a Heck coupling has been used to synthesize indole-3-acetic acid derivatives from N-Ts o-bromoanilines and 4-acetoxy-2-butenonic acid derivatives. The versatility of the Tsuji-Trost reaction is further demonstrated by its application in the synthesis of various natural products and biologically active molecules, including Aspidosperma and Kopsia alkaloids.

Key Features of the Tsuji-Trost Reaction with Indole Substrates:

FeatureDescription
Catalyst System Typically a Pd(0) source, often generated in situ from Pd(OAc)₂ or [Pd(allyl)Cl]₂, and a phosphine (B1218219) ligand.
Allylating Agent Allylic compounds with good leaving groups, such as allyl acetates.
Nucleophile Can be external (e.g., malonates, amines, phenols) or internal (e.g., the indole ring itself).
Regioselectivity Substitution typically occurs at the least hindered allylic position.
Stereoselectivity Asymmetric versions (Trost AAA) use chiral ligands to achieve high enantioselectivity.

Research has shown the successful application of Pd-catalyzed allylic alkylation for the functionalization of various indole-containing substrates, demonstrating its power in modern organic synthesis.

Rhodium-Catalyzed Reactions (e.g., Oxidative Heck Reaction with Allylic Esters)

Rhodium catalysts offer a complementary reactivity profile to palladium for the functionalization of indoles. Rhodium(III)-catalyzed C-H activation is a particularly effective strategy for the direct functionalization of the indole nucleus. rsc.orgnih.gov These reactions often proceed under mild conditions and exhibit high regioselectivity.

Tandem rhodium-catalyzed oxidative allylation and annulation of acetanilides with allyl acetate can afford indoles. rsc.org Furthermore, rhodium catalysis enables the site-selective C2 allylation of pre-formed indoles using allylic acetates. rsc.org An efficient Rh(III)-catalyzed dehydrative C-H allylation of indoles with allyl alcohols has been developed, which proceeds via a β-hydroxide elimination pathway under oxidant-free conditions, showcasing excellent regioselectivity and stereoselectivity. nih.gov

The mechanism often involves the generation of an active Rh(III) catalyst, which then coordinates to a directing group on the indole nitrogen. nih.govnih.gov This is followed by C-H activation, typically at the C2 position, to form a rhodacycle intermediate. Subsequent reaction with an allylic partner, such as an allylic ester, leads to the functionalized indole product. DFT calculations have shown that π-π stacking interactions between the directing group and the substrate can be crucial for determining stereoselectivity. nih.gov

Rhodium CatalystAllylic PartnerReaction TypeKey Features
[CpRhCl2]2Allyl AcetateC2-AllylationSite-selective functionalization of the indole C2 position. rsc.org
Rh(III) complexAllyl AlcoholDehydrative C-H AllylationOxidant-free conditions, β-hydroxide elimination pathway. nih.gov
[CpRhCl2]24-Aryl-2,3-allenyl carbonateC2-(1,3-dienylation)Z-stereoselectivity determined by directing group interactions. nih.gov

Nickel-Catalyzed Cross-Coupling Reactions Involving Allyl Species

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for a variety of cross-coupling reactions. sci-hub.ruacs.org Nickel catalysts can engage in unique reactivity modes, including reactions with traditionally less reactive electrophiles and processes involving challenging C(sp³)–C(sp³) bond formation. chemrxiv.org

For derivatives of this compound, nickel catalysis opens up several synthetic avenues. One notable transformation is the decarboxylative cross-coupling of indole-3-acetic acids with aryl bromides. rsc.org This reaction, which can be performed using convergent paired electrolysis, involves the loss of CO₂ to generate an indole-methyl radical or organonickel species that subsequently couples with an aryl partner. This suggests that the indole-3-acetate moiety of the target molecule can be a reactive handle for C-C bond formation. rsc.org

Furthermore, nickel is effective in catalyzing conjunctive cross-coupling reactions, where an allyl electrophile, an organometallic nucleophile, and an alkene are joined together. chemrxiv.orgnih.gov In such a scenario, the allyl group of this compound could be incorporated into a more complex molecule. These reactions are often enabled by weakly coordinating directing groups and proceed under mild conditions. nih.gov Nickel can also catalyze the cross-coupling of indoles with (hetero)aryl chlorides to form C-N bonds, a reaction facilitated by specifically designed phosphine-based ligands. acs.org

Nickel Catalyst SystemReactantsReaction TypeKey Features
NiBr2·diglyme / dtbbpyIndole-3-acetic acids, Aryl bromidesDecarboxylative Cross-CouplingConvergent paired electrolysis, redox agent-free. rsc.org
NiBr2(glyme)N-allyl heterocycles, Dimethylzinc, Allyl electrophilesConjunctive Cross-Coupling1,2-allylmethylation of unactivated alkenes. chemrxiv.orgnih.gov
Ni(II) / Phen-DalPhos (ligand)Indoles, (Hetero)aryl chloridesC-N Cross-CouplingFormation of N-arylindoles. acs.org
Ni(cod)2 / PCy3Allyl alcohols, B2pin2Homo- and Cross-CouplingProceeds via an allyl boronate intermediate. sci-hub.ru

Mechanistic Elucidation and Computational Studies of Allyl 1h Indole 3 Acetate Reactions

Investigation of Reaction Mechanisms and Catalytic Cycles

Mechanistic investigations into the reactions of indole (B1671886) derivatives, especially in the context of metal-catalyzed allylations, provide a foundational understanding of how reactants are transformed into products. These studies often involve a combination of experimental techniques to identify intermediates, measure reaction rates, and determine the influence of various reaction components.

A significant body of research on the allylation of indoles points to the central role of π-allylpalladium complexes as key intermediates. nih.govresearchgate.net In palladium-catalyzed reactions, a Pd(0) species reacts with an allylic substrate, such as an allyl acetate (B1210297), to form a π-allylpalladium intermediate. researchgate.net This process is foundational to many synthetic transformations involving allylic compounds.

For instance, in the palladium-catalyzed C-3 allylation of 3-substituted indoles using allyl alcohol, the reaction is understood to proceed through a π-allylpalladium intermediate. nih.gov The formation of this complex activates the allyl group, making it susceptible to nucleophilic attack by the indole ring. The characterization of these intermediates is often challenging due to their transient nature but can be inferred through mechanistic experiments and computational modeling. Beyond palladium, other transition metals are also utilized. Platinum-catalyzed allylations of 2,3-disubstituted indoles with allylic acetates have been developed, suggesting the formation of analogous π-allylplatinum intermediates. researchgate.net Similarly, iridium-based catalysts are effective for the N-allylation of indoles, operating through corresponding iridium-allyl species. researchgate.net

While specific kinetic studies on Allyl 1H-indole-3-acetate are not extensively documented in the provided literature, research on related compounds offers valuable insights. For example, kinetic investigations into the nitrosation of 3-substituted indoles, including indol-3-yl acetate, have shown that the reaction reaches an equilibrium between the reactants and the 1-nitroso derivative. rsc.org Such studies help in determining rate constants for both the forward and reverse reactions. rsc.org

Table 1: Rate Constants for Gas-Phase Oxidation of Allyl Acetate

This interactive table provides kinetic data for the reaction of allyl acetate with various atmospheric oxidants at 298 ± 3 K.

Oxidant Rate Constant (cm³ molecule⁻¹ s⁻¹) Technique
O₃ (1.8 ± 0.3) × 10⁻¹⁸ Absolute and Relative Rate
OH (3.1 ± 0.7) × 10⁻¹¹ Absolute and Relative Rate
Cl (2.5 ± 0.5) × 10⁻¹⁰ Absolute and Relative Rate
NO₃ (1.1 ± 0.4) × 10⁻¹⁴ Absolute and Relative Rate

Data sourced from nih.gov

Catalysts and additives play a pivotal role in directing the outcome of reactions involving indole derivatives, influencing efficiency, selectivity, and reaction conditions. nih.gov In the palladium-catalyzed C-3 allylation of 3-substituted indoles, a trialkylborane, such as triethylborane (B153662) or 9-BBN-C₆H₁₃, acts as a crucial promoter. nih.gov The borane (B79455) is believed to facilitate the ionization of the allyl alcohol and may also be directly involved in the enantiodiscriminating step by binding to the indole nitrogen. nih.gov

The choice of catalyst can fundamentally alter the regioselectivity of the reaction. While palladium catalysts often favor C-3 allylation, iridium-based catalytic systems can achieve complete N-allylation of indoles. nih.govresearchgate.net Cyclometallated π-allyliridium complexes modified with chiral ligands like (S)-tol-BINAP have been shown to be highly effective for this transformation. researchgate.net Platinum catalysts have also demonstrated their utility in the allylation of indoles. researchgate.net

Beyond metal catalysts, other catalytic systems are employed. Brønsted acids are known to activate nucleophilic species and are effective in synthesizing 3-substituted indoles. nih.gov Ionic liquids have also emerged as green and versatile catalysts and solvents for these reactions, often enabling milder reaction conditions. nih.gov The solvent itself can act as a critical additive; for example, non-coordinating solvents like CH₂Cl₂ were found to provide higher enantioselectivities in certain palladium-catalyzed allylations. nih.gov

Theoretical and Computational Chemistry

Computational chemistry provides powerful tools for exploring reaction mechanisms at a molecular level. Theoretical calculations can illuminate reaction energetics, predict the structures of transient species like transition states, and rationalize observed selectivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. nih.govniscpr.res.in DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the determination of activation energies and reaction enthalpies. This information helps to identify the most favorable reaction pathway.

For example, DFT calculations have been used to create energy profiles for reactions involving indole derivatives, such as the reversed allylation of 3-alkenyl indoles with allyl boronic acids. researchgate.net These profiles visualize the energy changes as reactants are converted to products through transition states and intermediates. researchgate.net The B3LYP functional is a common choice for such studies on indole systems. niscpr.res.in Theoretical studies can also probe the mechanism of catalyst action, elucidating how a catalyst lowers the activation barrier of a specific step. Computational methods are increasingly used to support experimental findings and provide detailed mechanistic insights that are otherwise difficult to obtain. mdpi.com

Computational modeling is particularly valuable for predicting and explaining the selectivity of chemical reactions. In the chemistry of indoles, which possess multiple nucleophilic sites (primarily N-1 and C-3), predicting the regioselectivity of reactions like allylation is a key challenge.

Computational studies have shown that selectivity can be controlled by subtle electronic and steric factors. In the palladium-catalyzed C-3 allylation of indoles, it was observed that electron-donating substituents on the indole ring lead to higher enantioselectivities. nih.gov This electronic effect is attributed to a stronger interaction between the borane additive and the indole nitrogen. nih.gov Computational models can quantify these interactions.

For other indole reactions, such as nucleophilic additions to "indolynes," computational analysis revealed that distortion energies within the indolyne intermediate control the regioselectivity of the nucleophilic attack. nih.gov This model, based on the relative ease of distorting the aryne into different transition structures, provides a powerful predictive tool. nih.gov By calculating the energies of the various possible transition states (e.g., endo vs. exo, or attack at different positions), computational chemistry can accurately rationalize and predict the stereochemical and regiochemical outcomes of complex reactions.

Table 2: Compound Names Mentioned

Compound Name
This compound
π-Allylpalladium Complexes
Allyl alcohol
Triethylborane
9-BBN-C₆H₁₃
(S)-tol-BINAP
Indol-3-yl acetate
1-nitroso derivative
Allyl acetate
3-alkenyl indoles

Conformational Analysis and Electronic Structure Investigations

Following a comprehensive search of scientific literature and computational chemistry databases, no specific studies detailing the conformational analysis or electronic structure of this compound were identified. Research in this area has predominantly focused on the parent compound, Indole-3-acetic acid (IAA), and other derivatives, but not specifically on the allyl ester. srce.hrresearchgate.netunicamp.br

Computational studies, which are essential for elucidating the three-dimensional shapes (conformations) and electronic properties (such as orbital energies and charge distribution) of a molecule, have been applied to various auxins and indole compounds. nih.govnih.gov These investigations typically employ methods like Density Functional Theory (DFT) to calculate molecular geometries, vibrational frequencies, and electronic descriptors. mdpi.comsemanticscholar.org However, the specific conformational preferences and electronic structure resulting from the presence of the allyl group in this compound have not been documented in the available literature.

Therefore, detailed research findings, including data on dihedral angles, bond lengths, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and electrostatic potential maps for this compound, are not available. Consequently, no data tables for these properties can be generated at this time.

Applications of Allyl 1h Indole 3 Acetate As a Synthetic Precursor and Building Block

Role in the Synthesis of Complex Heterocyclic Compounds

The indole (B1671886) nucleus is a common scaffold in a vast array of biologically active compounds and natural products. metu.edu.tr Allyl 1H-indole-3-acetate provides a strategic starting point for the elaboration of this core into more complex heterocyclic structures. The presence of the allyl group at the 3-position of the indole ring is particularly significant, as it can participate in various cyclization reactions.

One notable application is in the synthesis of spirocyclic indolines. nih.govrsc.org These compounds, characterized by a spiro center at the 3-position of the indoline (B122111) ring, are prevalent in many natural alkaloids and possess significant biological activities. rsc.org The synthesis of these structures often involves an initial modification of the indole derivative, followed by a cyclization step. For instance, a common strategy involves the base-promoted cyclization of a precursor derived from an indole derivative, followed by alkylation with an allyl halide to introduce the key allyl group. nih.gov Subsequent chemical transformations, such as N-acylation and olefin dihydroxylation, can then lead to the formation of spirocyclic lactones. nih.gov

Furthermore, indole derivatives are instrumental in the synthesis of fused heterocyclic systems. Methodologies have been developed for creating pyrimidoindole and quinoline (B57606) skeletons starting from indole precursors. metu.edu.tr These synthetic routes often employ reactive intermediates like acyl azides and isocyanates, which can be generated from the acetate (B1210297) group or other functionalities introduced to the indole core. metu.edu.tr The subsequent intramolecular cyclization of these intermediates leads to the desired fused heterocyclic systems. metu.edu.tr

The following table summarizes key heterocyclic compounds synthesized from indole precursors:

Precursor TypeHeterocyclic ProductKey Reactions
Allyl-substituted IndoleSpirocyclic Indoline LactoneBase-promoted cyclization, C3-alkylation, N-acylation, Olefin dihydroxylation
Indole DerivativePyrimidoindoleGeneration of isocyanate, Intramolecular cyclization
Indole DerivativeQuinolineOzonolysis

Utilization in the Construction of Natural Product Analogs

The structural motif of indole is central to a large class of natural products known as indole alkaloids, many of which exhibit significant biological and pharmaceutical properties. nih.govmdpi.com Consequently, the synthesis of analogs of these natural products is a major focus in medicinal chemistry for the discovery of new therapeutic agents. This compound can be a valuable building block in this endeavor.

The synthesis of natural product analogs often involves the strategic modification of the indole core. The allyl group in this compound can be functionalized in numerous ways to build the complex side chains and ring systems characteristic of many indole alkaloids. For example, the double bond of the allyl group can undergo oxidation, addition, or metathesis reactions to introduce new functional groups and construct larger molecular frameworks.

Moreover, the indole-3-acetic acid substructure itself is a phytohormone (auxin), and its derivatives are explored for their biological activities. beilstein-journals.org Synthetic analogs of indole-3-acetic acid are investigated for applications in agriculture as herbicides and plant growth regulators. beilstein-journals.org The synthesis of these analogs often starts from functionalized indoles, where the acetate side chain is modified to alter the compound's biological properties.

Key natural product classes and their synthetic precursors are highlighted below:

PrecursorNatural Product Analog ClassSignificance
3-Substituted IndolesIndole AlkaloidsWide range of pharmaceutical applications, including anticancer and antimicrobial activities. nih.gov
Indole-3-acetic acid derivativesAuxin MimicsUsed as herbicides and for investigating plant growth regulation. beilstein-journals.org

Precursor to Other Functional Molecules (e.g., Diols, Tryptamines, Spirocyclic Indoline Derivatives)

Beyond the synthesis of complex heterocycles and natural product analogs, this compound can be a precursor to a variety of other important functional molecules.

Spirocyclic Indoline Derivatives: As mentioned earlier, the synthesis of spirocyclic indolines is a significant application of allyl-substituted indoles. nih.govrsc.org Palladium-catalyzed dearomatizing diallylation of indoles with reagents like allyl acetate is a powerful method to access 3,3-diallylindolinines. core.ac.uk These intermediates can then be further elaborated through reactions like ring-closing metathesis to form functionalized spirocyclic indoline scaffolds. core.ac.uk

Diols: The allyl group can be readily converted into a diol functionality through dihydroxylation reactions, typically using reagents like osmium tetroxide or potassium permanganate (B83412). This transformation of this compound would yield the corresponding vicinal diol, a versatile intermediate that can be used in the synthesis of various other molecules, including ethers and esters.

Tryptamines: Tryptamine (B22526) and its derivatives are a class of monoamine alkaloids that includes many biologically active compounds, such as neurotransmitters and psychedelic drugs. The synthesis of tryptamine derivatives can be achieved from indole-3-carboxaldehyde (B46971), a close relative of the ester this compound. tci-thaijo.org A common synthetic route involves a Henry reaction of indole-3-carboxaldehyde with a nitroalkane, followed by reduction of the resulting nitroalkene to the corresponding amine. tci-thaijo.org While this specific route starts from the aldehyde, the ester group of this compound could potentially be reduced to the corresponding alcohol and then oxidized to the aldehyde, thus providing an indirect pathway to tryptamines.

The following table outlines the synthesis of these functional molecules from indole precursors:

PrecursorFunctional MoleculeKey Synthetic Transformation
Allyl-substituted IndoleSpirocyclic IndolinePalladium-catalyzed diallylation, Ring-closing metathesis core.ac.uk
This compoundIndole-3-acetic acid diolDihydroxylation of the allyl group
Indole-3-carboxaldehydeTryptamine DerivativeHenry reaction, Reduction of nitro group tci-thaijo.org

Analytical Methodologies for Characterization and Monitoring of Allyl 1h Indole 3 Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of Allyl 1H-indole-3-acetate. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular framework, including the chemical environment of each atom and the connectivity between them.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the protons of the indole (B1671886) ring, the methylene (B1212753) bridge, and the allyl group. The indole protons typically appear in the aromatic region (δ 7.0-8.0 ppm), with distinct chemical shifts and coupling patterns that allow for the assignment of each proton on the benzene (B151609) and pyrrole (B145914) rings. The N-H proton of the indole ring is expected to appear as a broad singlet at a downfield chemical shift (δ ~8.1 ppm). The methylene protons adjacent to the carbonyl group would likely resonate around δ 3.8 ppm as a singlet. The protons of the allyl group are anticipated to show a complex splitting pattern, with the internal methine proton appearing as a multiplet around δ 5.9 ppm, and the terminal vinyl protons resonating as distinct multiplets between δ 5.1 and 5.3 ppm. The methylene protons of the allyl group adjacent to the ester oxygen are expected at approximately δ 4.6 ppm.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester is expected to have the most downfield chemical shift, typically in the range of δ 170-175 ppm. The carbons of the indole ring would appear in the aromatic region (δ 100-140 ppm). The carbons of the allyl group are expected to resonate with the methine carbon around δ 132 ppm and the terminal vinyl carbon around δ 118 ppm. The methylene carbons of the acetate (B1210297) and allyl moieties would appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H-NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Indole N-H ~8.1 br s
Indole C4-H ~7.6 d
Indole C7-H ~7.5 d
Indole C2-H ~7.2 s
Indole C5-H ~7.1 t
Indole C6-H ~7.0 t
Allyl -CH= ~5.9 m
Allyl =CH₂ (trans) ~5.3 d
Allyl =CH₂ (cis) ~5.2 d
Allyl -O-CH₂- ~4.6 d

Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=O ~172
Indole C7a ~136
Allyl -CH= ~132
Indole C3a ~127
Indole C2 ~124
Indole C6 ~122
Indole C5 ~120
Indole C4 ~119
Allyl =CH₂ ~118
Indole C7 ~111
Indole C3 ~108
Allyl -O-CH₂- ~65

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis.

Upon ionization, typically by electron impact (EI) or electrospray ionization (ESI), the molecule will generate a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its molecular weight (215.25 g/mol ). High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula (C₁₃H₁₃NO₂).

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. For this compound, characteristic fragmentation pathways are expected. A primary fragmentation would be the loss of the allyl group (C₃H₅, 41 Da), leading to a prominent peak corresponding to the indole-3-acetic acid cation. Another significant fragmentation pathway is the cleavage of the ester bond, which can result in the formation of an acylium ion or the loss of the entire acetate side chain, leading to the characteristic indole fragment (m/z 130), which is a common feature in the mass spectra of indole derivatives. amazonaws.com

Interactive Data Table: Predicted Key Mass Spectral Fragments for this compound

m/z Possible Fragment Identity
215 [M]⁺ (Molecular Ion)
174 [M - C₃H₅]⁺ (Loss of allyl group)
130 [Indole-CH₂]⁺ (Indolyl-methyl cation)
103 [Indole]⁺
77 [Phenyl]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the vibrations of its specific bonds.

The key functional groups and their expected absorption regions are:

N-H Stretch: A sharp to moderately broad absorption band around 3400-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the indole ring. researchgate.net

C=O Stretch: A strong, sharp absorption band in the region of 1750-1730 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the ester group. nih.gov

C=C Stretch: The stretching vibration of the carbon-carbon double bond in the allyl group is expected to appear as a medium-intensity band around 1650 cm⁻¹. Aromatic C=C stretching vibrations from the indole ring will also be present in the 1600-1450 cm⁻¹ region. researchgate.net

C-O Stretch: The C-O stretching vibrations of the ester group are expected to produce strong bands in the fingerprint region, typically between 1300-1000 cm⁻¹.

C-H Stretch: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
Indole N-H Stretch ~3350 Medium
Aromatic C-H Stretch ~3100-3000 Medium
Aliphatic C-H Stretch ~3000-2850 Medium
Ester C=O Stretch ~1735 Strong
Alkene C=C Stretch ~1650 Medium
Aromatic C=C Stretch ~1600-1450 Medium-Strong

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique could provide exact bond lengths, bond angles, and conformational details of this compound in the solid state.

To date, there is no publicly available crystal structure for this compound in crystallographic databases. If a suitable single crystal of the compound were to be grown, X-ray diffraction analysis would reveal the planarity of the indole ring system, the conformation of the acetate side chain, and the orientation of the allyl group relative to the rest of the molecule. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the indole N-H group, in the crystal lattice.

Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are essential for the purification of synthesized this compound and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a highly suitable method for the analysis of this compound. nih.govnih.gov A C18 column is typically used with a mobile phase consisting of a mixture of an organic solvent (such as acetonitrile (B52724) or methanol) and an aqueous buffer. nih.gov Detection can be achieved using a UV detector, as the indole ring exhibits strong UV absorbance, or a fluorescence detector for higher sensitivity and selectivity. researchgate.netscispace.com HPLC can be used to monitor the progress of a synthesis reaction, to purify the product from starting materials and byproducts, and to determine the final purity of the compound with high accuracy.

Gas Chromatography (GC): GC is another powerful technique for purity assessment, particularly when coupled with a mass spectrometer (GC-MS). nih.govnih.govresearchgate.net For the analysis of this compound, a non-polar or medium-polarity capillary column would be appropriate. The compound's volatility allows it to be analyzed directly without derivatization. GC provides excellent resolution of volatile components, making it ideal for detecting and quantifying any residual solvents or volatile impurities. The retention time of the compound serves as a qualitative identifier, while the peak area provides quantitative information about its concentration and purity.

Future Research Directions for Allyl 1h Indole 3 Acetate

Development of Highly Enantioselective and Diastereoselective Synthetic Routes

The creation of chiral molecules with precise three-dimensional arrangements is a paramount objective in modern organic synthesis, particularly for applications in medicinal chemistry and materials science. For Allyl 1H-indole-3-acetate, the development of synthetic routes that can control the stereochemistry at the allylic and indole (B1671886) C3 positions is a critical frontier.

Future research will likely focus on metal-catalyzed asymmetric allylic alkylation (AAA) reactions. While palladium-catalyzed systems have been explored for the C3-allylation of substituted indoles, achieving high enantioselectivity for substrates like this compound remains a challenge. nih.gov The development of novel chiral ligands that can effectively discriminate between the prochiral faces of the nucleophilic indole and the electrophilic allyl moiety will be essential.

Furthermore, diastereoselective approaches to constructing substituted derivatives of this compound will be a significant area of investigation. This could involve the use of chiral auxiliaries or substrate-controlled reactions where existing stereocenters direct the formation of new ones. A key goal will be the synthesis of diastereomerically pure compounds for biological evaluation, as different stereoisomers can exhibit vastly different activities.

Exploration of Novel Catalytic Systems and Ligand Scaffolds

The discovery of new catalytic systems is a primary driver of innovation in chemical synthesis. For this compound, research into novel catalysts and ligands will aim to improve reaction efficiency, selectivity, and sustainability.

Beyond the well-established palladium catalysts, future work could explore the utility of other transition metals such as rhodium, iridium, and ruthenium. nih.gov These metals may offer complementary reactivity and selectivity profiles for the allylation of the indole nucleus. For instance, rhodium-catalyzed asymmetric hydroallylation could provide a direct route to chiral N-allylic indole-3-acetates. nih.gov

The design and synthesis of new ligand scaffolds will be a central theme. This includes the development of bidentate and monodentate phosphine (B1218219) ligands with tailored steric and electronic properties to fine-tune the catalytic activity and selectivity. Moreover, the exploration of non-precious metal catalysts, such as those based on copper, iron, or nickel, will be a significant step towards more sustainable and cost-effective synthetic methods for this compound.

Catalyst SystemPotential ApplicationAnticipated Advantage
Palladium(0)/Chiral LigandEnantioselective C3-allylationHigh enantioselectivity in forming C3-quaternary stereocenters.
Rhodium(I)/Chiral DieneAsymmetric N-allylationRegio- and enantioselective synthesis of N-allyl indole-3-acetates. nih.gov
Ruthenium-SulfonateRegioselective allylationHigh regioselectivity for branched or linear allylation products. nih.gov
Copper(I)/N-Heterocyclic CarbeneCross-coupling reactionsUse of a more abundant and less toxic metal catalyst.

Integration of this compound Chemistry with Flow Synthesis and Automated Platforms

The translation of synthetic methodologies from the laboratory bench to larger-scale production necessitates the adoption of modern technologies like flow chemistry and automated synthesis. Future research in this area will focus on developing continuous-flow processes for the synthesis and modification of this compound.

Flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity. beilstein-journals.orgnih.gov A future research goal would be to develop a multi-step flow synthesis of this compound, potentially starting from simple indole precursors. This would involve the integration of reaction and purification steps into a single, continuous process.

Furthermore, the use of automated synthesis platforms, such as robotic systems for high-throughput screening and optimization of reaction conditions, will accelerate the discovery of new reactions and catalysts for this compound. nih.gov These platforms can rapidly evaluate a wide range of catalysts, ligands, solvents, and temperatures to identify the optimal conditions for a given transformation.

Computational Design of New Derivatives and Reaction Pathways

In recent years, computational chemistry has become an indispensable tool in the design of new molecules and the elucidation of reaction mechanisms. indexcopernicus.comnih.gov For this compound, computational methods will be instrumental in guiding future research.

Density Functional Theory (DFT) calculations can be used to model the transition states of potential reactions, providing insights into the factors that control selectivity. mdpi.com This information can then be used to design new catalysts and substrates that favor the desired outcome. For example, computational screening of virtual ligand libraries could identify promising candidates for asymmetric catalysis.

Molecular modeling and docking studies can be employed to design new derivatives of this compound with specific biological activities. nih.gov By understanding the interactions between the molecule and its biological target, researchers can rationally design modifications to the indole or allyl moieties to enhance potency and selectivity.

Computational ToolApplication in this compound ResearchExpected Outcome
Density Functional Theory (DFT)Modeling reaction mechanisms and transition states.Prediction of reaction selectivity and rational catalyst design. mdpi.com
Molecular DockingSimulating the binding of derivatives to biological targets.Design of new compounds with enhanced biological activity. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM)Studying enzymatic reactions involving indole-3-acetate (B1200044) analogs.Understanding biosynthetic pathways and designing enzyme inhibitors.

Investigation into Unexplored Reactivity Patterns of the Allyl/Indole-3-acetate System

The unique combination of an allyl group and an indole-3-acetate scaffold in this compound opens up a wide range of possibilities for exploring novel reactivity patterns. Future research will likely delve into transformations that have not yet been extensively studied for this particular system.

One area of interest is the dearomatization of the indole ring. While the indole nucleus is aromatic, it can undergo reactions that disrupt this aromaticity, leading to the formation of highly functionalized, three-dimensional structures. The electrophilic nature of 3-nitroindoles has been exploited in dearomatization strategies, and similar approaches could be developed for this compound derivatives. rsc.org

Another avenue for exploration is the use of the allyl group as a handle for further functionalization. For example, olefin metathesis reactions could be used to couple this compound with other molecules, leading to the synthesis of complex natural product-like scaffolds. Additionally, the reactivity of indolynes, highly reactive intermediates derived from indoles, could be harnessed to introduce new substituents onto the benzene (B151609) portion of the indole ring. nih.gov The study of the oxidative metabolism of indole-3-acetic acid and its derivatives could also reveal new enzymatic transformations and bioactive metabolites. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Allyl 1H-indole-3-acetate, and how do reaction conditions influence yield?

  • Methodological Answer : this compound can be synthesized via esterification of indole-3-acetic acid with allyl halides under reflux conditions. For example, coupling 1H-indole-3-acetic acid with allyl chloride in acetic acid with sodium acetate as a catalyst (reflux for 3–5 hours) yields the esterified product . Catalytic methods, such as iridium-catalyzed amination of allylic acetates, may also be adapted for functionalization .
  • Key Parameters :

Reaction ComponentConditionsYield Range
Allyl chlorideReflux, 3–5 h60–75%
Sodium acetateCatalystpH 4–5

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : FT-IR and NMR (¹H, ¹³C) are critical for structural elucidation. The allyl group shows characteristic C=C stretching at 1640–1680 cm⁻¹ (FT-IR), while the indole NH proton resonates at δ 10–12 ppm (¹H NMR). NIST-standardized mass spectrometry (EI-MS) confirms molecular weight (215.25 g/mol) . For electronic properties, UV-Vis can track π→π* transitions in the indole ring (λmax ~280 nm) .

Q. What storage protocols ensure stability of this compound in laboratory settings?

  • Methodological Answer : Store in airtight containers at 0–6°C to prevent hydrolysis of the ester bond. Avoid exposure to peroxides or metals, which may catalyze decomposition . Degradation products (e.g., indole-3-acetic acid) can be monitored via HPLC with UV detection .

Advanced Research Questions

Q. How do electronic properties of the allyl group influence regioselective functionalization in catalytic reactions?

  • Methodological Answer : The allyl system’s π-molecular orbitals (MOs) dictate reactivity. The allyl cation’s LUMO (lowest unoccupied MO) localizes at terminal carbons, favoring nucleophilic attack at C1/C3. Iridium catalysts leverage this by stabilizing transition states in enantioselective amination (e.g., with secondary amines) . Computational studies (DFT) can model MO interactions to predict regioselectivity .

Q. What strategies resolve contradictions in reported toxicity data for allyl-containing indole derivatives?

  • Methodological Answer : Conflicting toxicity profiles (e.g., neurotoxicity vs. low acute exposure thresholds) require combinatorial approaches:

  • In vitro assays : Test hepatic (HepG2) and neuronal (SH-SY5Y) cell lines for cytotoxicity.
  • QSAR models : Predict metabolite toxicity using substituent descriptors (e.g., allyl’s Hammett σ⁺ value) .
  • Degradation studies : Use LC-MS to identify reactive intermediates (e.g., epoxides) under physiological conditions .

Q. How can experimental and computational methods be integrated to study vibrational modes of this compound?

  • Methodological Answer : Combine experimental FT-Raman/IR with theoretical calculations (e.g., B3LYP/6-311++G(d,p)) to assign vibrational bands. For example, the C=O stretch of the acetate group at 1740 cm⁻¹ can be correlated with calculated force constants. Normal coordinate analysis (NCA) quantifies contributions from individual bonds to observed spectra .

Q. What catalytic systems enable asymmetric synthesis of this compound derivatives with high enantiomeric excess (ee)?

  • Methodological Answer : Chiral iridium complexes (e.g., [Ir(cod)Cl]₂ with phosphoramidite ligands) achieve >90% ee in allylic amination. Key factors:

ParameterOptimal Range
LigandBinap or Josiphos
SolventToluene
Temperature60–80°C
  • Monitor enantioselectivity via chiral HPLC (Chiralpak IA column) .

Notes

  • Data Sources : Avoid non-peer-reviewed platforms (e.g., Benchchem). Prioritize NIST, ACS, and RSC publications .
  • Contradictions : Address variability in toxicity data by standardizing assay protocols (e.g., OECD guidelines) .
  • Safety : Use explosion-proof equipment and grounding during synthesis to mitigate risks from allyl halides .

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